![molecular formula C18H18F3N3O3S B2549175 N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-44-6](/img/structure/B2549175.png)

N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

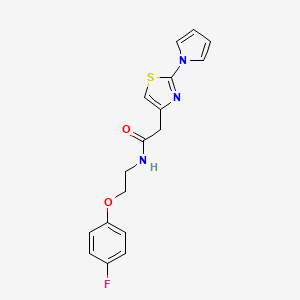

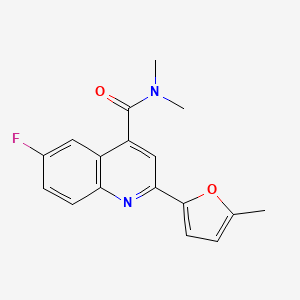

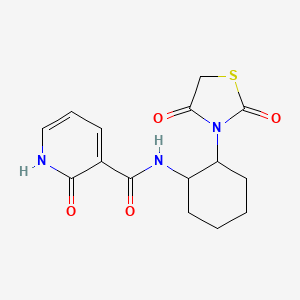

The compound N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is a urea derivative that is likely to have interesting chemical properties due to the presence of fluorine atoms and a piperidine ring. The fluorine atoms can significantly affect the electronic properties of the molecule, while the piperidine ring could impart certain steric effects.

Synthesis Analysis

The synthesis of urea derivatives can be catalyzed by various catalysts, as seen in the preparation of 1,1′-(arylmethylene) diureas using nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid . Although the specific synthesis of N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The catalyst mentioned in paper could be used to facilitate the reaction between appropriate aldehydes and a urea derivative to form the desired compound.

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, and their analysis often requires sophisticated techniques. While the papers provided do not directly analyze the molecular structure of N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea, they do offer insights into related compounds. For instance, the synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones involves cyclic N-sulfimines, which are structurally related to the piperidine ring in the target molecule .

Chemical Reactions Analysis

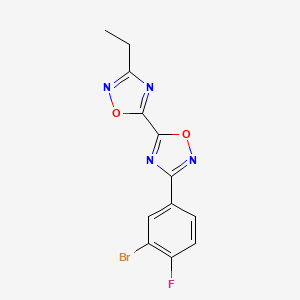

The reactivity of fluorine-containing compounds is well-documented, and the presence of fluorine can greatly influence the chemical behavior of a molecule. The fluorination of 1,3-dicarbonyl derivatives using N-fluorobis[(perfluoroalkyl)sulfonyl]imides is an example of how fluorine reagents can be used to introduce fluorine atoms into organic molecules . This knowledge could be applied to modify the chemical structure of N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea or to synthesize related compounds.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

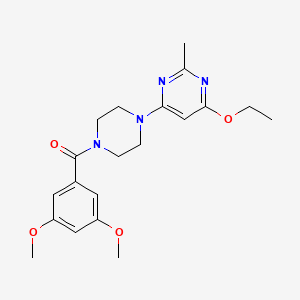

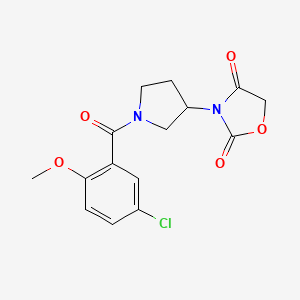

Synthesis and Chemical Applications

Chemical Synthesis and Protection Groups

The synthesis and application of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry demonstrates the utility of sulfonyl and fluorophenyl groups in protecting hydroxyl groups during synthesis, showcasing the relevance in organic synthesis and chemical modifications (S. Spjut, W. Qian, M. Elofsson, 2010).

Polymer Chemistry

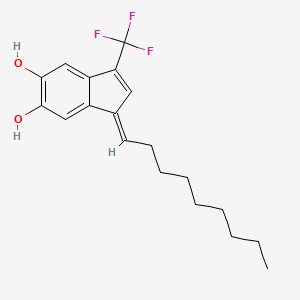

Research into the synthesis and characterization of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units highlights the role of sulfonyl-containing compounds in developing materials with good thermal stability, further illustrating the compound's potential in materials science (Xiaoyu Huang et al., 2005).

Environmental Contaminants

Studies on temporal trends of perfluoroalkyl contaminants in polar bears hint at the environmental impact and persistence of fluorinated compounds, providing insight into environmental chemistry and toxicology (M. Smithwick et al., 2006).

Novel Chemical Reactions and Materials

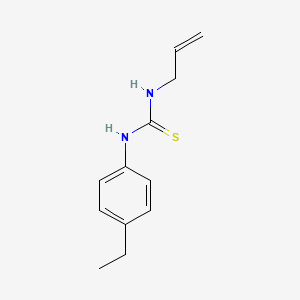

Reactivity and Heterocycles

Investigations into the reactions of internal perfluoroolefin oxides with urea, yielding fluorine-substituted nitrogen-containing heterocycles, demonstrate the compound's potential in creating new chemical structures with unique properties (L. V. Saloutina et al., 2009).

Sulfonamides in Cyclisations

The use of sulfonamides as terminators in cationic cyclisations for the efficient formation of polycyclic systems underlines the compound's utility in advanced organic synthesis and the development of complex molecules (Charlotte M. Haskins, D. Knight, 2002).

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S/c19-12-1-4-15(5-2-12)28(26,27)24-9-7-14(8-10-24)22-18(25)23-17-6-3-13(20)11-16(17)21/h1-6,11,14H,7-10H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKRKPHMRXTOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)

![methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2549110.png)